

Physical and chemical properties of N-Propylbenzamide

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Compound of Interest

Compound Name: *N-Propylbenzamide*

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N-Propylbenzamide: A Comprehensive Technical Guide

Abstract: This document provides a detailed overview of the physical, chemical, and biological properties of **N-Propylbenzamide** (CAS No. 10546-70-0). It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide covers key data points, experimental protocols, and visual representations of its chemical behavior and biological context.

Physical and Chemical Properties

N-Propylbenzamide is a member of the benzamide class of compounds, characterized by a benzoyl group attached to a propyl amine.^{[1][2][3]} Its unique propyl substitution influences its solubility, reactivity, and potential biological activity.^[3]

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₃ NO	[1][3][4][5]
Molecular Weight	163.22 g/mol	[1][2][3]
IUPAC Name	N-propylbenzamide	[1][3]
CAS Number	10546-70-0	[6]
Boiling Point	328.2°C at 760 mmHg	[4]
Density	1.002 g/cm ³	[4]
Flash Point	192.4°C	[4]
Vapor Pressure	0.000192 mmHg at 25°C	[4]
LogP	2.21730	[4]
pKa	15.00 ± 0.46 (Predicted)	[2]
Topological Polar Surface Area	29.1 Å ²	[1][2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **N-Propylbenzamide**.

- ¹H NMR (500 MHz, CDCl₃): δ 7.36-7.37 (m, 3H, CH of Ar), 7.28-7.30 (m, 2H, CH of Ar), 6.32 (s, 1H, NH), 3.43 (t, 2H, J = 7.4 Hz, CH₂), 1.72 (q, 2H, J = 7.4 Hz, CH₂), 0.94 (t, 3H, J = 7.4 Hz, Me).[7]
- Mass Spectrometry: The NIST Mass Spectrometry Data Center provides mass spectrum data for **N-Propylbenzamide**. [1][8]
- Infrared (IR) Spectra: Vapor phase IR spectra are available for related compounds, which can provide insights into the functional groups present in **N-Propylbenzamide**. [9]

Experimental Protocols

Synthesis of **N-Propylbenzamide** via Amide Bond Formation

This protocol is based on established methods for amide bond formation.^[10]

Step 1: Synthesis of Benzoyl Chloride

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of benzoic acid in anhydrous toluene.
- Add 2.0 equivalents of thionyl chloride to the solution.
- Add a catalytic amount of pyridine (2-3 drops).
- Heat the reaction mixture to reflux and maintain for 2-3 hours.
- Monitor the reaction progress by the cessation of gas evolution (HCl and SO₂).

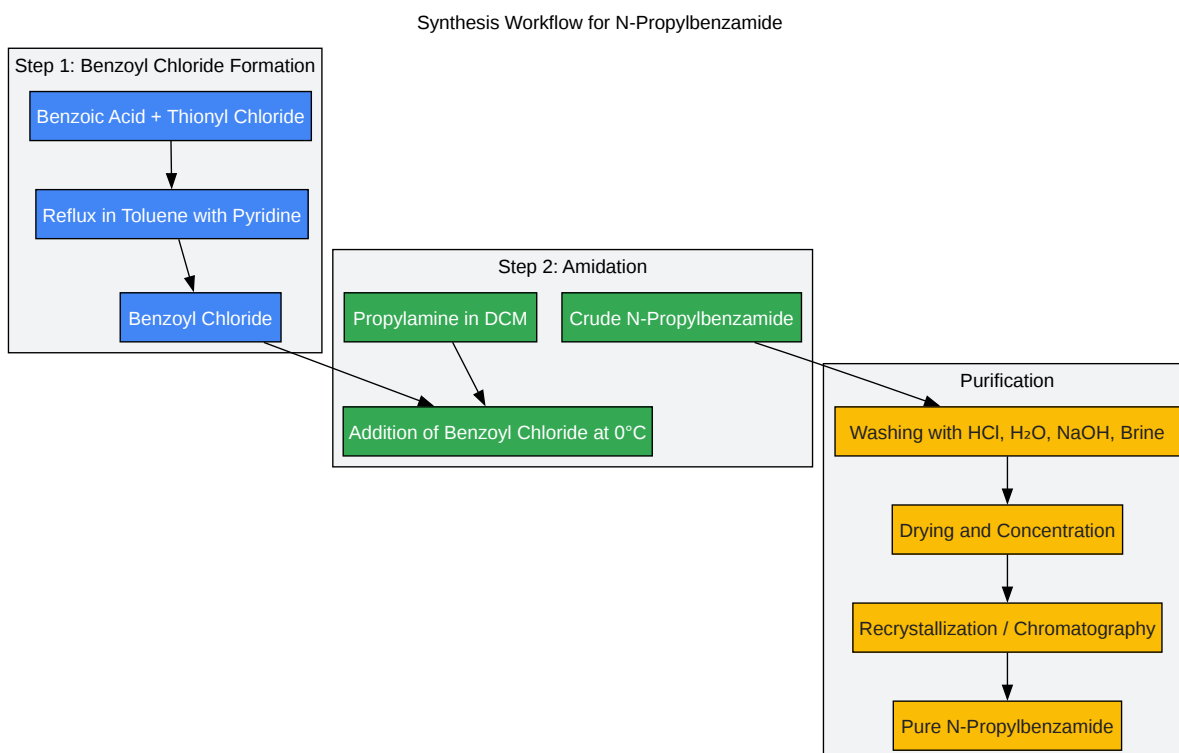
Step 2: Synthesis of **N-Propylbenzamide**

- Dissolve the crude benzoyl chloride from Step 1 in dichloromethane (DCM).
- In a separate flask, dissolve 1.1 equivalents of propylamine in DCM.
- Cool the amine solution to 0°C in an ice bath.
- Slowly add the acid chloride solution to the cooled amine solution dropwise with constant stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

Purification:

- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, transfer the reaction mixture to a separatory funnel.
- Wash the organic layer sequentially with 1 M HCl, water, 1 M NaOH, and finally with brine.^[10]
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

- Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
- The crude **N-Propylbenzamide** can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[10]



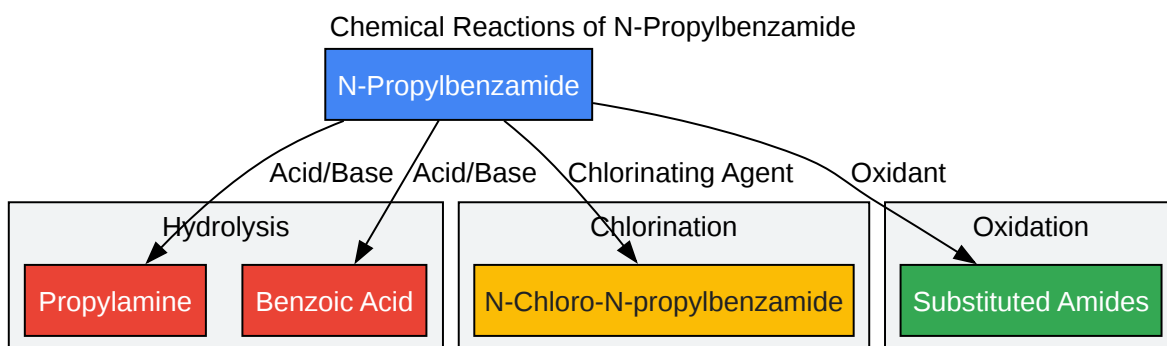
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Caption: A flowchart illustrating the two-step synthesis and purification of **N-Propylbenzamide**.

Chemical Reactivity

N-Propylbenzamide undergoes typical reactions for amides.

- Hydrolysis: Under acidic or basic conditions, **N-Propylbenzamide** can be hydrolyzed to yield propylamine and benzoic acid.[3]
- Chlorination: N-chlorination of **N-Propylbenzamide** can occur, resulting in the formation of N-chloro derivatives.[3]
- Oxidative Reactions: It can undergo oxidative transformations, such as amidation reactions facilitated by oxidants, leading to the formation of various substituted amides.[3]



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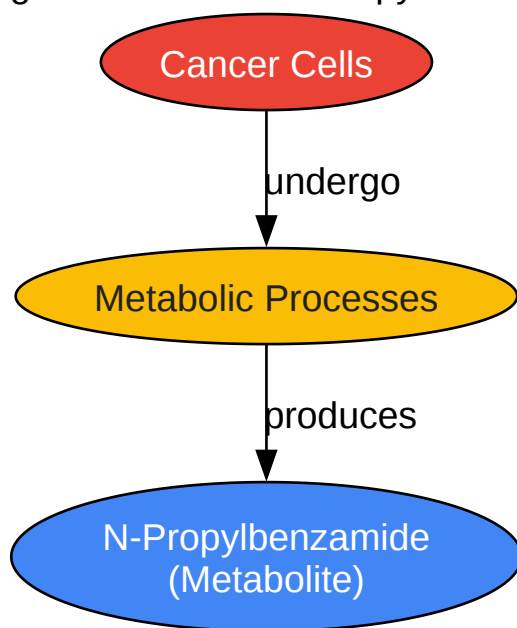
Caption: Key chemical reactions involving **N-Propylbenzamide**.

Biological Significance

N-Propylbenzamide has been identified as a metabolite in cancer metabolism, suggesting a potential role in cellular processes.[1][2][11] N-substituted benzamides, in general, are a

significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including potential as tyrosine kinase inhibitors.[10][12]

Biological Context of N-Propylbenzamide



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Caption: The role of **N-Propylbenzamide** as a metabolite in cancer metabolism.

Safety and Hazards

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **N-Propylbenzamide** is classified as follows:

- Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
- Serious Eye Damage (Category 1): Causes serious eye damage.[1]

Standard laboratory precautions should be taken when handling this compound.

Conclusion

N-Propylbenzamide is a well-characterized compound with established physical and chemical properties. Its synthesis is straightforward, and its reactivity is typical of a secondary amide.

The identification of **N-Propylbenzamide** as a metabolite in cancer cells opens avenues for further research into its biological role and potential applications in drug discovery and development. This guide provides a foundational understanding for scientists and researchers working with this compound.

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